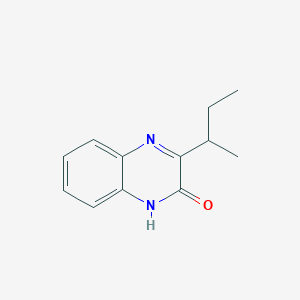
3-(sec-Butyl)quinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(sec-Butyl)quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-Butyl)quinoxalin-2(1H)-one typically involves the condensation of o-phenylenediamine with a suitable diketone. One common method is the reaction of o-phenylenediamine with 2-butanone under acidic conditions to form the quinoxaline ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening and automated synthesis can also enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
3-(sec-Butyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinoxaline-2,3-dione, dihydroquinoxaline, and various substituted quinoxalines, depending on the specific reagents and conditions used.
科学的研究の応用
3-(sec-Butyl)quinoxalin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable lead compound in drug discovery.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and viral infections.
Industry: The compound is used in the development of agrochemicals and materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-(sec-Butyl)quinoxalin-2(1H)-one involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound without the sec-butyl group.
2,3-Dimethylquinoxaline: A derivative with methyl groups at the 2 and 3 positions.
6-Nitroquinoxaline: A derivative with a nitro group at the 6 position.
Uniqueness
3-(sec-Butyl)quinoxalin-2(1H)-one is unique due to the presence of the sec-butyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications compared to other quinoxaline derivatives.
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
3-butan-2-yl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-3-8(2)11-12(15)14-10-7-5-4-6-9(10)13-11/h4-8H,3H2,1-2H3,(H,14,15) |
InChIキー |
GBSYCRWRLITZFA-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=NC2=CC=CC=C2NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


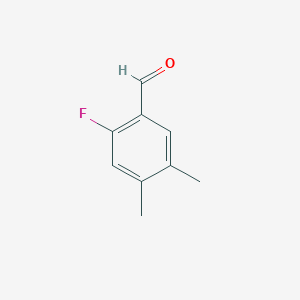

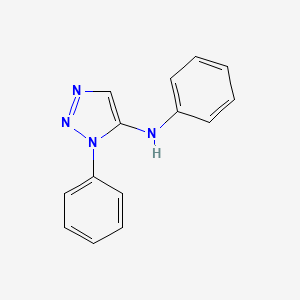


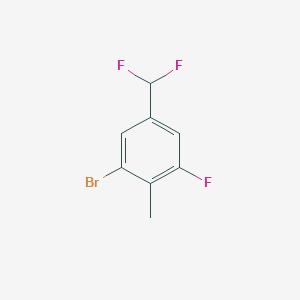
![2,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B14025734.png)

![Methyl (R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate](/img/structure/B14025744.png)

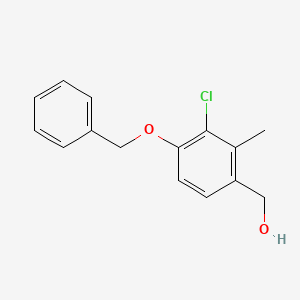
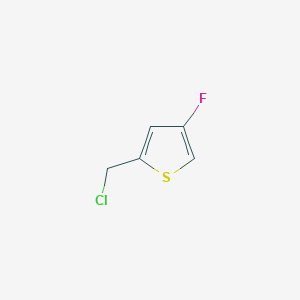
![[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B14025757.png)

